molecular formula C19H21N3O4 B2496573 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-24-3

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2496573
CAS RN: 618878-24-3
M. Wt: 355.394
InChI Key: QTMCIGLERXDHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The scientific interest in pyrrole derivatives, including compounds similar to “1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” , stems from their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Pyrroles and their derivatives exhibit a broad spectrum of biological activities and are components of many natural products and medicinal agents.

Synthesis Analysis

Research on related pyrrole derivatives, such as the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, provides insights into potential synthetic routes for structurally similar compounds. This process involves the reaction of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde using a strong hydroxyl base as a catalyst, confirmed by spectroscopic analyses (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

The study of EFADPC also includes quantum chemical calculations that correlate well with experimental data, offering insights into molecular structure analyses relevant to our compound of interest. Techniques such as the molecular electrostatic potential surface (MEP) and natural bond orbital interactions (NBO) analyses are valuable for predicting interaction sites and the nature of such interactions, which is crucial for understanding the molecular structure of complex organic compounds (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

The generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene through different alkylation and ring closure reactions highlights the chemical versatility and reactivity of pyrrole derivatives. Such reactions pave the way for the synthesis of a wide array of heterocyclic compounds, indicating the potential chemical reactions and properties of related pyrrole derivatives (Roman, 2013).

Physical Properties Analysis

Although specific studies on the physical properties of “1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” were not found, the methodologies used in the synthesis and characterization of related compounds can offer indirect insights. Spectroscopic techniques such as FT-IR, NMR, and UV-visible analyses are integral for deducing physical properties like solubility, melting points, and stability.

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical reactions, can be inferred from studies on similar compounds. For example, the reactivity of pyrrole derivatives in conditions leading to dimer formation, as well as the susceptibility of certain positions in the molecule to nucleophilic attack, provides a foundation for understanding the chemical properties of closely related molecules (Singh, Rawat, & Sahu, 2014).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has been conducted on the synthesis of pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), through aldol condensation processes. These compounds are characterized using spectroscopic analyses and quantum chemical calculations, indicating their potential in forming heterocyclic compounds like oxiranes, oxazoles, and pyridines through nucleophilic attacks (Singh et al., 2014).

Generation of Structurally Diverse Libraries

Compounds with dimethylamino groups have been used as starting materials in alkylation and ring closure reactions to generate a diverse library of heterocyclic compounds, including pyrazolines, pyridines, and benzodiazepines. This highlights the role of dimethylamino derivatives in expanding the chemical space of heterocyclic compounds (Roman, 2013).

Photochemical Synthesis

The photochemical synthesis of heterocyclic compounds such as 2-dimethylaminophenylfurans and pyrroles from precursors like 4-chloro-N,N-dimethylaniline demonstrates the potential of using dimethylamino derivatives in light-induced reactions, leading to a variety of heterocyclic structures (Guizzardi et al., 2000).

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, showcasing the potential of dimethylamino derivatives in catalysis and synthetic organic transformations (Liu et al., 2014).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-21(2)10-6-11-22-16(13-7-3-4-9-20-13)15(18(24)19(22)25)17(23)14-8-5-12-26-14/h3-5,7-9,12,16,24H,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMCIGLERXDHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.